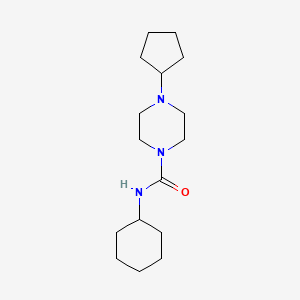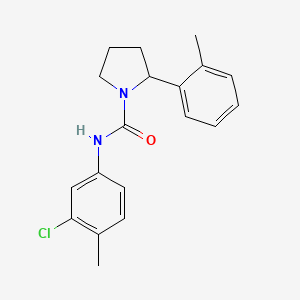![molecular formula C19H22ClN5O2 B5996271 3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B5996271.png)
3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazinyl group, and a pyrazolo[1,5-a]pyrimidinone core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the methylpiperazinyl group: This step often involves nucleophilic substitution reactions using suitable piperazine derivatives.
Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heterocyclic moieties.
科学的研究の応用
3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. This compound is known to:
Bind to specific receptors: It may interact with receptors such as G-protein coupled receptors (GPCRs) or ion channels.
Modulate enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Affect cellular signaling: It influences signaling pathways that regulate cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
3-(4-chlorophenyl)-6-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-23-6-8-24(9-7-23)17(26)10-14-12-25-18(22-19(14)27)16(11-21-25)13-2-4-15(20)5-3-13/h2-5,11,14H,6-10,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCOJRNATLAZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CN3C(=C(C=N3)C4=CC=C(C=C4)Cl)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-hydroxy-3-(3-methylphenyl)-5-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4(3H,5H)-pyrimidinedione](/img/structure/B5996199.png)
![1-[3-({[(2-methoxy-1-naphthyl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5996203.png)

![N-(2-methoxyethyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5996219.png)

![N,N-dimethyl-N'-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}sulfamide](/img/structure/B5996237.png)
![N-(3-methylphenyl)-2-(5-oxo-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B5996243.png)
![2-{4-[2-(3-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B5996248.png)
![3-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5996257.png)
![3-[2-({1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}amino)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5996261.png)
![N-(oxolan-2-ylmethyl)-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5996267.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinamine](/img/structure/B5996268.png)
![ethyl 3-(2-methylbenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5996272.png)
![2-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5996276.png)
